molecular formula C24H28N6O3S B11202445 N-Cyclopropyl-1-(6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide

N-Cyclopropyl-1-(6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide

Cat. No.: B11202445
M. Wt: 480.6 g/mol
InChI Key: PGJHVDUNVMIPNW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-(6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiazolopyrimidine core, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1-(6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolopyrimidine core, the introduction of the piperidine ring, and the attachment of the cyclopropyl group. Common reagents used in these steps include cyclopropylamine, 2,6-dimethylphenyl isocyanate, and various coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-1-(6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could make it useful in the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-Cyclopropyl-1-(6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-Cyclopropyl-1-(6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide lies in its specific substitution pattern and the presence of the cyclopropyl group, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C24H28N6O3S

Molecular Weight

480.6 g/mol

IUPAC Name

N-cyclopropyl-1-[6-[2-(2,6-dimethylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H28N6O3S/c1-14-4-3-5-15(2)19(14)27-18(31)12-30-13-25-21-20(23(30)33)34-24(28-21)29-10-8-16(9-11-29)22(32)26-17-6-7-17/h3-5,13,16-17H,6-12H2,1-2H3,(H,26,32)(H,27,31)

InChI Key

PGJHVDUNVMIPNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5

Origin of Product

United States

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